![molecular formula C8H6N4S B1398555 1H-Pyrazolo[3,4-f]benzothiazol-6-amine CAS No. 42783-08-4](/img/structure/B1398555.png)
1H-Pyrazolo[3,4-f]benzothiazol-6-amine
Overview
Description
Synthesis Analysis
In a study, six novel pyrazolo-benzothiazole analogues were systematically planned and synthesized . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine consists of a pyrazole ring fused with a benzothiazole ring .
Chemical Reactions Analysis
In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .
Physical And Chemical Properties Analysis
The molecular formula of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is C8H6N4S, and its molecular weight is 190.23 g/mol.
Scientific Research Applications
Biomedical Research
1H-Pyrazolo[3,4-f]benzothiazol-6-amine: has been explored for its potential in biomedical applications due to its structural similarity to purine bases like adenine and guanine. This similarity allows it to interact with biological systems in ways that can be beneficial for therapeutic purposes. For instance, derivatives of this compound have been studied for their ability to modulate various biological targets, which could lead to the development of new medications .
Synthetic Chemistry
In synthetic chemistry, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine serves as a versatile building block for creating a wide array of complex molecules. Its reactivity allows chemists to introduce various substituents, which can significantly alter the compound’s properties and lead to the synthesis of novel compounds with potential applications in different fields of chemistry .
Material Science
The unique electronic and structural properties of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine make it a candidate for the development of advanced materials. Researchers are investigating its incorporation into polymers and coatings to enhance their durability and functionality, which could have implications for industries ranging from aerospace to consumer electronics .
Agricultural Chemistry
There is ongoing research into the use of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine derivatives as potential agrochemicals. Their ability to act on specific biological pathways in plants suggests they could be developed into herbicides or growth regulators, contributing to more efficient and sustainable agricultural practices .
Environmental Science
In environmental science, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine and its derivatives are being studied for their ability to break down pollutants or act as sensors for environmental monitoring. Their reactivity with various environmental contaminants could lead to new methods for pollution control and remediation .
Pharmacology
The pharmacological potential of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is significant, with studies exploring its use as a scaffold for drug development. Its interaction with enzymes and receptors in the human body is being examined for the treatment of diseases such as cancer, where it may inhibit the growth of malignant cells .
Analytical Chemistry
In analytical chemistry, derivatives of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine are being used as reagents and probes. Their ability to form complexes with metals or other compounds can be utilized in the detection and quantification of various substances, enhancing the precision of analytical techniques .
Neurochemistry
Research into the neurochemical applications of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is in its early stages, but there is interest in its potential to modulate neurotransmitter systems. This could lead to new treatments for neurological disorders by targeting specific pathways in the brain .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine are cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the metabolism of acetylcholine, a neurotransmitter that is essential for learning and memory .
Mode of Action
1H-Pyrazolo[3,4-f]benzothiazol-6-amine interacts with its targets by inhibiting the activity of AChE and BChE . This inhibition prevents the hydrolysis of acetylcholine in the synaptic region, thereby increasing the levels of this neurotransmitter . The compound fits fully into the active sites of human AChE, as revealed by docking studies .
Biochemical Pathways
The compound affects the cholinergic pathways in the central nervous system (CNS). In Alzheimer’s disease (AD), these pathways are disrupted, leading to a deficit in cholinergic neurotransmission . By inhibiting AChE and BChE, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine helps restore the levels of acetylcholine, providing symptomatic relief in AD .
Pharmacokinetics
The compound’s ability to inhibit ache suggests it can cross the blood-brain barrier, which is crucial for its bioavailability and efficacy in treating neurological conditions like ad .
Result of Action
The primary molecular effect of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is the inhibition of AChE, leading to increased levels of acetylcholine . This results in improved cholinergic neurotransmission, which can alleviate the cognitive impairment associated with AD . The compound also shows good antioxidant properties .
Future Directions
properties
IUPAC Name |
1H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-8-11-6-2-5-4(3-10-12-5)1-7(6)13-8/h1-3H,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURJGSWHTDOCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC3=C1SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722006 | |
Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-f]benzothiazol-6-amine | |
CAS RN |
42783-08-4 | |
Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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